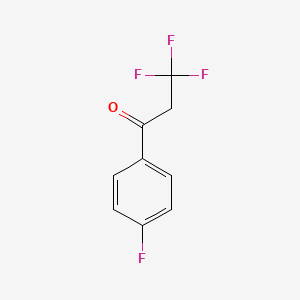
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one
Overview
Description
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is a chemical compound with the molecular formula C9H6F4O . It is used in various fields of research and development .
Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one consists of a trifluoromethyl group (CF3), a fluorophenyl group (C6H4F), and a carbonyl group (C=O), all attached to a three-carbon backbone . The presence of fluorine atoms contributes to the compound’s unique properties.Scientific Research Applications
Stereocontrolled Synthesis
- Stereocontrolled Access: A study by Shimizu, Sugiyama, and Fujisawa (1996) demonstrated the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a compound related to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one, in high enantiomeric purity through lipase-mediated kinetic resolution. This method facilitated the conversion into 1,1,1-trifluoro-2,3-epoxypropane and was applied in subsequent reactions as a latent form of the epoxypropane via sulfonium salt formation (Shimizu, Sugiyama, & Fujisawa, 1996).
Chroman Synthesis
- Cyclisation to Chroman: Houghton, Voyle, and Price (1980) explored the cyclisation of 3-(o-Fluorophenyl)propan-1-ol, a structurally similar compound to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one, to chroman. This was achieved either through chromium tricarbonyl complexes or by using the rhodium(III) cation, demonstrating a method for producing chromans from related structures (Houghton, Voyle, & Price, 1980).
Antimicrobial Activity
- Antimicrobial Compounds Synthesis: Nagamani et al. (2018) synthesized various novel compounds, including 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, from a base structure resembling 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. These compounds were evaluated for their antimicrobial activity, highlighting potential applications in developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Spectroscopic Analysis
- Vibrational Spectroscopy and Molecular Analysis: Sert et al. (2014) conducted a study on 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone, which shares structural elements with 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. They performed experimental and theoretical vibrational spectral analysis, contributing to understanding the molecular structure and properties of similar fluorinated compounds (Sert et al., 2014).
Crystal Structures and Surface Studies
- Chalcone Derivatives Study: Salian et al. (2018) synthesized and characterized chalcone derivatives, including (2E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl) phenyl] prop-2-en-1-one. They conducted crystal structure analysis and Hirshfeld surface studies, providing insights into the structural and intermolecular interactions of compounds related to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one (Salian et al., 2018).
Biotransformation Studies
- Biotransformation of Related Compounds: Schuster et al. (2010) investigated the biotransformation of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) in rabbits, a compound structurally similar to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. This study provided insights into the metabolic pathways and potential environmental impacts of such fluorinated compounds (Schuster, Bertermann, Rusch, & Dekant, 2010).
Molecular and Computational Analysis
- Molecular Structure and Computational Analysis: Najiya et al. (2014) focused on a compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, related to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. They conducted molecular structure, FT-IR, and computational analysis, offering valuable information on the physical and chemical properties of such fluorinated compounds (Najiya et al., 2014).
properties
IUPAC Name |
3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDLSJLKYUHRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



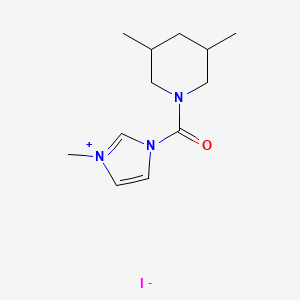
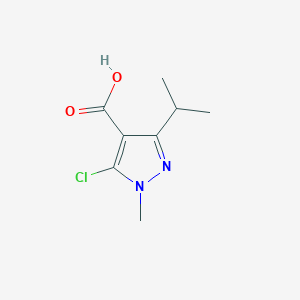
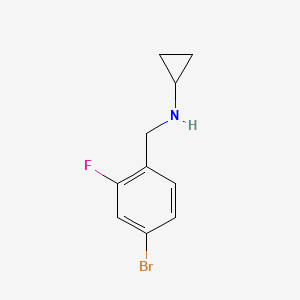
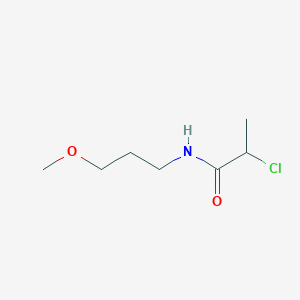
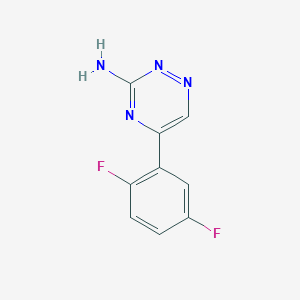
![2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1417259.png)
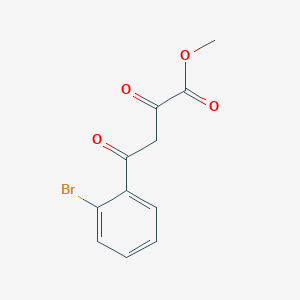
![3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417264.png)
![N-{[(3-nitrophenyl)amino]carbonyl}alanine](/img/structure/B1417265.png)

![6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417269.png)
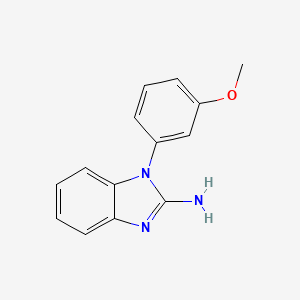
![2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine](/img/structure/B1417271.png)
![6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417272.png)